1,4-bis(4-methoxyphenyl)benzene
Overview
Description
1,4-Bis(4-methoxyphenyl)benzene is an organic compound with the molecular formula C22H20O2. It consists of a benzene ring substituted with two 4-methoxyphenyl groups at the 1 and 4 positions. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-methoxyphenyl)benzene can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-methoxyphenylboronic acid with 1,4-dibromobenzene in the presence of a palladium catalyst and a base . This reaction typically occurs under mild conditions and provides high yields of the desired product.
Another method involves the aldol condensation reaction, where p-anisaldehyde (4-methoxybenzaldehyde) reacts with acetone in the presence of a base to form an intermediate, which is then further reacted to produce this compound .
Industrial Production Methods
Industrial production of this compound often utilizes the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methoxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
1,4-Bis(4-methoxyphenyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-bis(4-methoxyphenyl)benzene involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific receptors or enzymes . Additionally, the aromatic rings can engage in π-π stacking interactions, further modulating its biological activity .
Comparison with Similar Compounds
1,4-Bis(4-methoxyphenyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(4-hydroxyphenyl)benzene: This compound has hydroxyl groups instead of methoxy groups, leading to different chemical reactivity and biological activity.
1,4-Bis(4-chlorophenyl)benzene: The presence of chlorine atoms alters the compound’s electronic properties and reactivity.
1,4-Bis(4-methylphenyl)benzene: The methyl groups provide different steric and electronic effects compared to methoxy groups.
The uniqueness of this compound lies in its methoxy substituents, which impart specific electronic and steric properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,4-bis(4-methoxyphenyl)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c1-21-19-11-7-17(8-12-19)15-3-5-16(6-4-15)18-9-13-20(22-2)14-10-18/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXMYYRFSXQGSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310254 | |
Record name | 4,4′′-Dimethoxy-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-19-7 | |
Record name | 4,4′′-Dimethoxy-p-terphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13021-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′′-Dimethoxy-p-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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